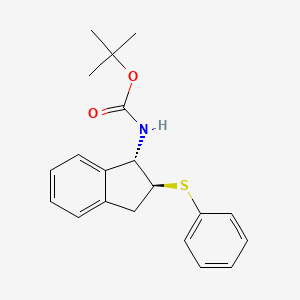
tert-Butyl ((1S,2S)-2-(phenylthio)-2,3-dihydro-1H-inden-1-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Dimethylethyl N-[(1S,2S)-2,3-dihydro-2-(phenylthio)-1H-inden-1-yl]carbamate is a chemical compound with the molecular formula C19H25NO2S It is known for its unique structure, which includes a phenylthio group attached to an indene ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethylethyl N-[(1S,2S)-2,3-dihydro-2-(phenylthio)-1H-inden-1-yl]carbamate typically involves the following steps:
Formation of the Indene Ring System: The indene ring system can be synthesized through a series of cyclization reactions starting from suitable precursors.
Introduction of the Phenylthio Group: The phenylthio group is introduced via a nucleophilic substitution reaction, where a thiol group reacts with a halogenated indene derivative.
Carbamate Formation: The final step involves the reaction of the indene derivative with tert-butyl isocyanate to form the carbamate group.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as chromatography.
化学反应分析
Types of Reactions
1,1-Dimethylethyl N-[(1S,2S)-2,3-dihydro-2-(phenylthio)-1H-inden-1-yl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to remove the phenylthio group or reduce the indene ring.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can react with the carbamate group under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: De-thiolated indene derivatives.
Substitution: Carbamate derivatives with different substituents.
科学研究应用
1,1-Dimethylethyl N-[(1S,2S)-2,3-dihydro-2-(phenylthio)-1H-inden-1-yl]carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1,1-Dimethylethyl N-[(1S,2S)-2,3-dihydro-2-(phenylthio)-1H-inden-1-yl]carbamate involves its interaction with specific molecular targets and pathways. The phenylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. The indene ring system may also interact with various receptors or proteins, modulating their function.
相似化合物的比较
Similar Compounds
1,1-Dimethylethyl N-[(1S,2R)-2-Hydroxycyclohexyl]carbamate: Another carbamate derivative with a different ring system.
1,1-Dimethylethyl N-[(1S,2S)-2,3-dihydro-2-(phenylthio)-1H-inden-1-yl]carbamate: A similar compound with slight variations in the substituents.
Uniqueness
1,1-Dimethylethyl N-[(1S,2S)-2,3-dihydro-2-(phenylthio)-1H-inden-1-yl]carbamate is unique due to its specific combination of the indene ring system and the phenylthio group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
分子式 |
C20H23NO2S |
|---|---|
分子量 |
341.5 g/mol |
IUPAC 名称 |
tert-butyl N-[(1S,2S)-2-phenylsulfanyl-2,3-dihydro-1H-inden-1-yl]carbamate |
InChI |
InChI=1S/C20H23NO2S/c1-20(2,3)23-19(22)21-18-16-12-8-7-9-14(16)13-17(18)24-15-10-5-4-6-11-15/h4-12,17-18H,13H2,1-3H3,(H,21,22)/t17-,18-/m0/s1 |
InChI 键 |
XTWHVBFDFAJZMS-ROUUACIJSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N[C@@H]1[C@H](CC2=CC=CC=C12)SC3=CC=CC=C3 |
规范 SMILES |
CC(C)(C)OC(=O)NC1C(CC2=CC=CC=C12)SC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


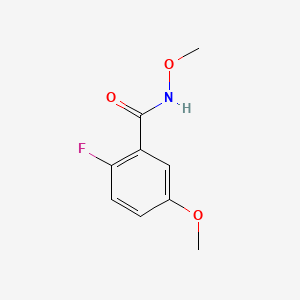
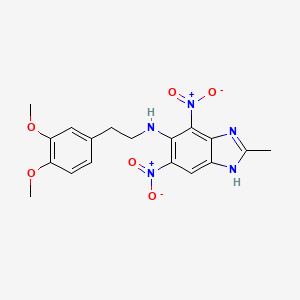
![2,2,2-trifluoro-N-[2-(5-hydroxy-3,6-dimethoxy-2-oxo-9,10-dihydrophenanthren-4a-yl)ethyl]-N-methylacetamide](/img/structure/B14015310.png)
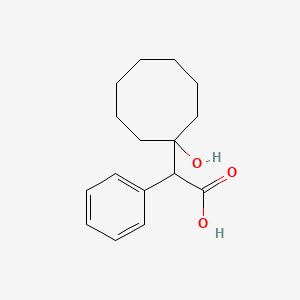
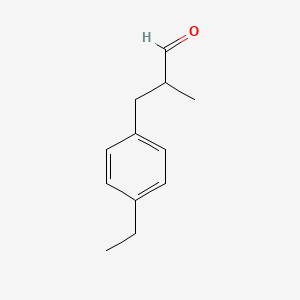
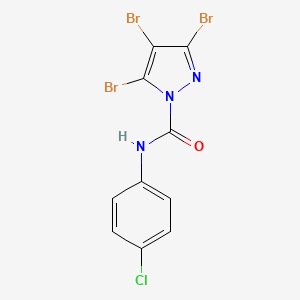
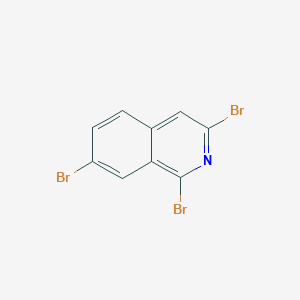
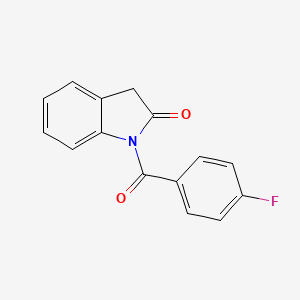
![2-Bromo-6,6-dimethyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B14015347.png)
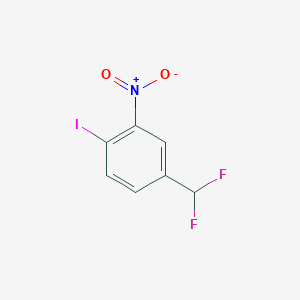

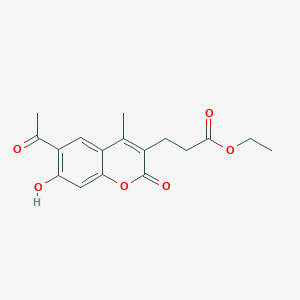

![[(1S,9S,10R,12S,13S,18R)-1-hydroxy-8,8,13-trimethyl-17-methylidene-16-[(1R)-1-[(2R)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-6-oxo-7-oxatetracyclo[10.7.0.03,9.013,18]nonadeca-2,4,15-trien-10-yl] acetate](/img/structure/B14015376.png)
